molecular formula C13H18N2O B2594306 2-(1-butyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol CAS No. 941823-51-4

2-(1-butyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol

Cat. No.: B2594306
CAS No.: 941823-51-4
M. Wt: 218.3
InChI Key: VVEXXIVWJLPNCQ-UHFFFAOYSA-N
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Description

2-(1-butyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol is a chemical compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring This compound is characterized by the presence of a butyl group attached to the nitrogen atom of the imidazole ring and an ethan-1-ol group attached to the carbon atom at position 2 of the benzodiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-butyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol typically involves the following steps:

    Formation of the Benzodiazole Ring: The initial step involves the formation of the benzodiazole ring. This can be achieved by the condensation of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Butyl Group: The next step involves the introduction of the butyl group at the nitrogen atom of the imidazole ring. This can be achieved through alkylation using butyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the Ethan-1-ol Group: The final step involves the attachment of the ethan-1-ol group at position 2 of the benzodiazole ring. This can be achieved through a nucleophilic substitution reaction using an appropriate alkyl halide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in achieving efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-(1-butyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can undergo reduction reactions to form the corresponding amine or alcohol derivatives.

    Substitution: The benzodiazole ring can undergo substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and organometallic reagents (e.g., Grignard reagents).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzodiazole derivatives.

Scientific Research Applications

2-(1-butyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including the development of new drugs for the treatment of various diseases.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1-butyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of microbial growth, induction of cell death, or modulation of immune responses. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-(1-butyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol can be compared with other similar compounds, such as:

    2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol: Similar structure but with a methyl group instead of a butyl group. This compound may have different chemical and biological properties due to the difference in the alkyl group.

    2-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol: Similar structure but with an ethyl group instead of a butyl group. This compound may also exhibit different properties due to the variation in the alkyl group.

    2-(1-propyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol: Similar structure but with a propyl group instead of a butyl group. The properties of this compound may vary based on the length of the alkyl chain.

Properties

IUPAC Name

2-(1-butylbenzimidazol-2-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-2-3-9-15-12-7-5-4-6-11(12)14-13(15)8-10-16/h4-7,16H,2-3,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVEXXIVWJLPNCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C1CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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